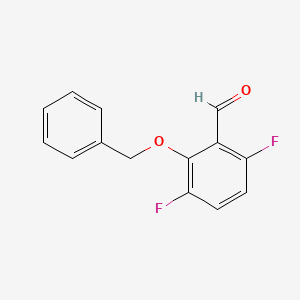

2-(Benzyloxy)-3,6-difluorobenzaldehyde

Description

2-(Benzyloxy)-3,6-difluorobenzaldehyde (CAS: Not explicitly listed in evidence but structurally inferred) is a fluorinated benzaldehyde derivative featuring a benzyloxy group at the 2-position and fluorine atoms at the 3- and 6-positions of the aromatic ring. Its molecular formula is C₁₄H₁₀F₂O₂, with a molar mass of 248.23 g/mol, and it is commercially available at 95.0% purity . This compound is of interest in organic synthesis, particularly in pharmaceutical intermediates, due to the electronic and steric effects imparted by its substituents. The benzyloxy group enhances solubility in organic solvents, while fluorination modulates reactivity and metabolic stability in drug candidates.

Properties

IUPAC Name |

3,6-difluoro-2-phenylmethoxybenzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c15-12-6-7-13(16)14(11(12)8-17)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZRGWHWDDCWVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzyloxy)-3,6-difluorobenzaldehyde typically involves the following steps:

Starting Material: The synthesis begins with a suitable benzaldehyde derivative.

Benzyloxy Substitution:

Fluorination: The difluoro groups are introduced via electrophilic aromatic substitution using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the employment of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-(Benzyloxy)-3,6-difluorobenzaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The benzyloxy and difluoro groups can participate in nucleophilic or electrophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Benzyl alcohol, Selectfluor, N-fluorobenzenesulfonimide (NFSI)

Major Products Formed

Oxidation: 2-(Benzyloxy)-3,6-difluorobenzoic acid

Reduction: 2-(Benzyloxy)-3,6-difluorobenzyl alcohol

Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

2-(Benzyloxy)-3,6-difluorobenzaldehyde has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and as a building block for bioactive compounds.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(Benzyloxy)-3,6-difluorobenzaldehyde depends on its specific application. In organic synthesis, it acts as a versatile intermediate that can undergo various transformations. In biological systems, its mechanism may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and applications. Below is a comparative analysis of key analogs:

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS: 2432849-04-0)

- Molecular Formula : C₁₅H₁₃FO₂

- Molar Mass : 244.26 g/mol

- Key Differences :

- A methyl group at the 3-position replaces one fluorine atom, introducing steric bulk that may hinder electrophilic substitution reactions.

- The single fluorine at position 2 reduces electron-withdrawing effects compared to the difluorinated main compound.

- Applications : The methyl group could stabilize intermediates in palladium-catalyzed couplings, though steric effects may slow reaction kinetics .

6-(Benzyloxy)-3-bromo-2-fluorobenzaldehyde (CAS: 2764733-43-7)

- Molecular Formula : C₁₄H₁₀BrFO₂ (inferred)

- Key Differences :

- Bromine at position 3 replaces fluorine, introducing a heavier atom (atomic mass ~80 vs. ~19 for F).

- Bromine’s lower electronegativity (2.96 vs. 3.98 for F) reduces electron withdrawal but offers a better leaving group for nucleophilic substitution.

- Applications : Bromine’s presence enables cross-coupling reactions (e.g., Suzuki-Miyaura) for constructing biaryl systems .

3-Benzyloxy-2-fluorobenzaldehyde (CAS: 103438-90-0)

- Molecular Formula : C₁₄H₁₁FO₂

- Molar Mass : 230.24 g/mol

- Key Differences: Only one fluorine (position 2) and a benzyloxy group at position 3.

- Applications : Simpler substitution pattern may favor use in aldol condensations or as a precursor for heterocyclic synthesis .

4-(Benzyloxy)-2,3-difluorobenzaldehyde

Physical Properties

| Compound | Molar Mass (g/mol) | Density (g/cm³) | Boiling Point (°C) |

|---|---|---|---|

| 2-(Benzyloxy)-3,6-difluorobenzaldehyde | 248.23 | Not reported | Not reported |

| 6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde | 244.26 | 1.184 (predicted) | 364.9 (predicted) |

| 3-Benzyloxy-2-fluorobenzaldehyde | 230.24 | Not reported | Not reported |

- Insights :

- The methyl-substituted analog (244.26 g/mol) has a lower molar mass than the main compound but a higher predicted boiling point (364.9°C ), likely due to increased van der Waals interactions from the methyl group .

- Brominated derivatives (e.g., CAS 2764733-43-7) are expected to have higher densities due to bromine’s atomic weight .

Biological Activity

2-(Benzyloxy)-3,6-difluorobenzaldehyde is a synthetic organic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

Chemical Structure

The compound is characterized by the presence of a benzyloxy group and two fluorine atoms at the 3 and 6 positions of the benzaldehyde ring. Its structural formula is represented as follows:

The biological activity of this compound primarily involves its interaction with various biological targets, influencing cellular processes such as proliferation and apoptosis. The compound has been investigated for its role as an inhibitor of specific enzymes linked to cancer progression.

Target Enzymes

- Enzyme Inhibition: Research indicates that this compound may inhibit enzymes involved in cell signaling pathways, particularly those associated with tumor growth and metastasis.

- IC50 Values: Preliminary studies suggest that it exhibits significant inhibitory activity with IC50 values in the low micromolar range against certain cancer cell lines.

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Anticancer Properties | Inhibits proliferation of various cancer cell lines. |

| Apoptosis Induction | Promotes programmed cell death in malignant cells. |

| Enzyme Inhibition | Acts on specific kinases and phosphatases involved in cancer signaling pathways. |

Study 1: Anticancer Activity

A study conducted on breast cancer cell lines demonstrated that this compound significantly reduced cell viability. The mechanism was attributed to apoptosis induction via the mitochondrial pathway.

- Cell Lines Used: MCF-7 and MDA-MB-231.

- Results: A reduction in cell viability by approximately 70% at a concentration of 10 µM after 48 hours.

Study 2: Enzyme Interaction

Another investigation focused on the compound's ability to inhibit specific kinases associated with cancer progression. The results indicated a strong binding affinity to the ATP-binding site of these kinases.

- Kinases Examined: EGFR and VEGFR.

- Findings: The compound displayed an IC50 value of 50 nM against EGFR, suggesting potent inhibitory effects.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of this compound:

| Parameter | Value |

|---|---|

| Absorption | Rapid absorption observed in vitro. |

| Metabolism | Primarily metabolized by cytochrome P450 enzymes. |

| Half-life | Approximately 4 hours in animal models. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.